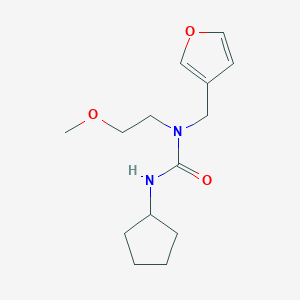
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds known as protein arginine methyltransferase (PRMT) inhibitors. PRMTs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development of various types of cancer.
Wirkmechanismus
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea exerts its anti-cancer effects by inhibiting the activity of PRMTs, which are enzymes that play a critical role in the regulation of gene expression. Specifically, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the type I PRMTs, which are responsible for the majority of histone methylation in cells. By inhibiting histone methylation, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea leads to changes in gene expression that can result in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to have other biochemical and physiological effects. For example, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to inhibit the replication of the hepatitis B virus in vitro. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to increase the expression of genes involved in the regulation of metabolism and energy balance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea as a research tool is its specificity for PRMTs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to be effective in a variety of cancer types, which makes it a useful tool for studying the role of PRMTs in cancer biology. However, one limitation of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is its relatively low potency, which can make it difficult to achieve complete inhibition of PRMT activity in some experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea and PRMT inhibitors more broadly. One area of interest is the development of more potent and selective PRMT inhibitors, which could lead to improved anti-cancer therapies. Additionally, there is interest in studying the role of PRMTs in other disease states, such as viral infections and metabolic disorders. Finally, there is interest in developing methods for the clinical translation of PRMT inhibitors, which could lead to new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of furan-3-ylmethylamine with 2-methoxyethyl isocyanate to form the corresponding urea derivative. This is followed by cyclization of the resulting compound with cyclopentylmagnesium bromide to yield 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In vitro studies have demonstrated that 3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the activity of PRMTs, leading to a decrease in the methylation of histone proteins and subsequent changes in gene expression.
Eigenschaften
IUPAC Name |
3-cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-18-9-7-16(10-12-6-8-19-11-12)14(17)15-13-4-2-3-5-13/h6,8,11,13H,2-5,7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSAYOUGGNEJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

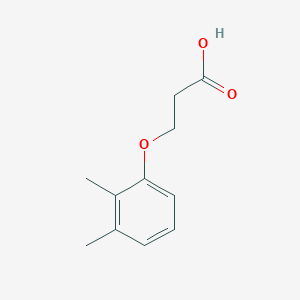
![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2427078.png)
![3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2427081.png)
![N-({bicyclo[4.2.0]octa-1(6),2,4-trien-7-yl}methyl)-5,6-dichloropyridine-3-sulfonamide](/img/structure/B2427082.png)
![(E)-2-[4-(3-chlorophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile](/img/structure/B2427083.png)
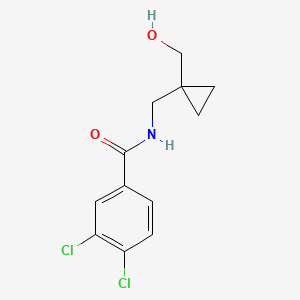
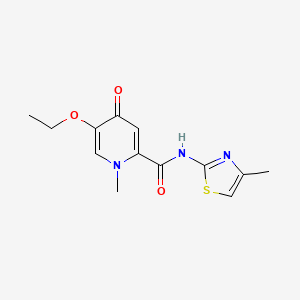
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2427088.png)
![6-Cyclopropyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2427089.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2427090.png)
![4-fluoro-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2427093.png)
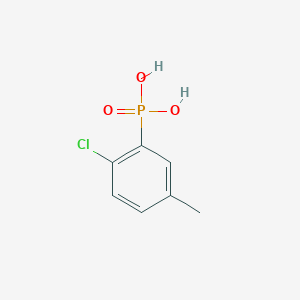
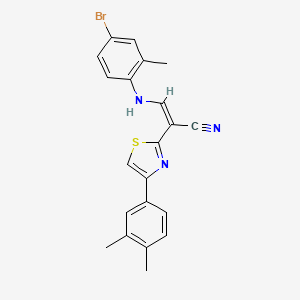
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)